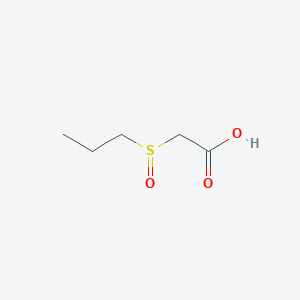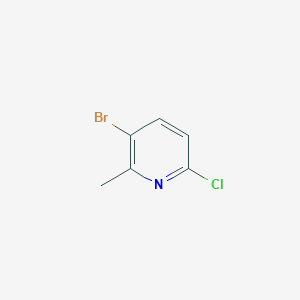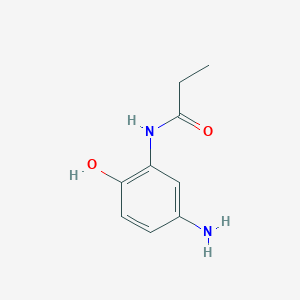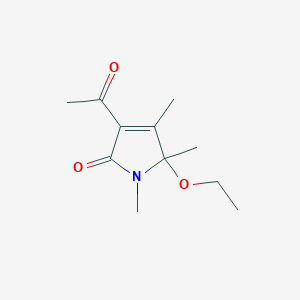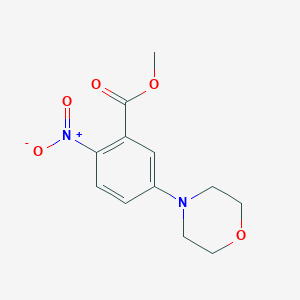![molecular formula C22H18O3 B164002 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid CAS No. 126582-18-1](/img/structure/B164002.png)
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is a chemical compound with the molecular formula C22H18O3 . It is a derivative of phenyl-acetic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” consists of a phenylacrylic acid core with a benzyloxy group attached to the phenyl ring . The exact structure can be represented by the InChI code: InChI=1S/C22H18O3/c23-22(24)14-11-18-7-10-21(15-8-18)26-16-19-5-3-2-4-6-19/h2-11,15H,14,16H2,(H,23,24)/b11-8+ .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is 330.376 Da . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 330.125580 Da and its monoisotopic mass is 330.125580 Da .Applications De Recherche Scientifique
Chemical Research
This compound is used in chemical research due to its unique structure and properties . It is a white to pale cream powder with a melting point between 115.0-125.0°C . Its molecular formula is C16H16O3 .
Anticancer Agent
The compound has been evaluated for its potential as an anticancer agent . Specifically, it has been used in the design and synthesis of pyrazole hybrid chalcone conjugates, which have shown promising results in inhibiting tubulin polymerization and demonstrating cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Tubulin Polymerization Inhibitor
The compound has been found to inhibit tubulin polymerization . This is significant because tubulin polymerization is a key process in cell division, and its inhibition can prevent the proliferation of cancer cells .
EGFR Kinase Inhibitor
A series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include this compound, have been synthesized and evaluated for their EGFR kinase inhibitory activities . EGFR kinase is a protein that plays a crucial role in the signaling pathway for cell growth and differentiation, and its inhibition can be beneficial in the treatment of various cancers .
Antifungal Agent
The compound has also been used in the synthesis of new compounds that have been screened for antifungal activity . These compounds were found to be fungistatic, meaning they can inhibit the growth of fungi .
Drug Design and Synthesis
Due to its unique structure, the compound is used in the design and synthesis of new drugs . Its benzyloxy and phenyl groups make it a versatile building block in organic synthesis .
Orientations Futures
Mécanisme D'action
Target of Action
A structurally similar compound has been found to target theGPR34 receptor , a G-protein coupled receptor involved in various diseases .
Mode of Action
non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target protein .
Biochemical Pathways
It’s worth noting that benzylic compounds often undergooxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
benzyloxy and phenylacrylic acid groups may influence its pharmacokinetic properties. For instance, the benzyloxy group could potentially enhance the compound’s lipophilicity, thereby improving its absorption and distribution .
Result of Action
Given its potential interaction with gpr34, it may influence cellular signaling pathways regulated by this receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid. For instance, its stability could be affected by temperature, as suggested by its reported melting point of 218-221°C .
Propriétés
IUPAC Name |
(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXOMKXVXTZOO-RCCKNPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)


